3-(4-Methoxy-2-methylphenyl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-2-methylphenyl)propiolic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of propiolic acid, featuring a methoxy group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylphenyl)propiolic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Formation of Propiolic Acid Derivative: The aldehyde undergoes a series of reactions, including the formation of an alkyne group through the use of reagents such as sodium acetylide.
Final Product: The resulting compound is then subjected to oxidation reactions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2-methylphenyl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing alkynes.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(4-Methoxy-2-methylphenyl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)propiolic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propiolic acid
- 3-(2-Methylphenyl)propiolic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propiolic acid
Uniqueness
3-(4-Methoxy-2-methylphenyl)propiolic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H10O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3,5,7H,1-2H3,(H,12,13) |
InChI Key |
VCGAOHZAYVEDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.